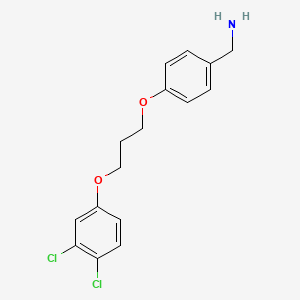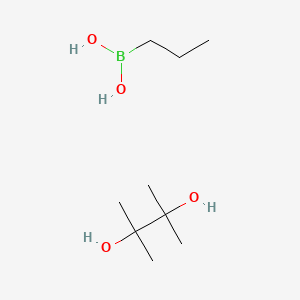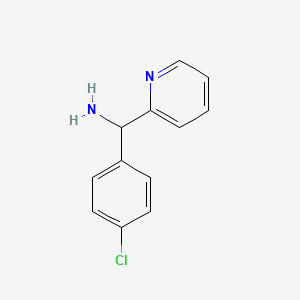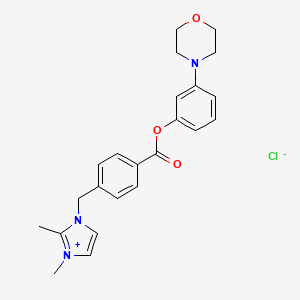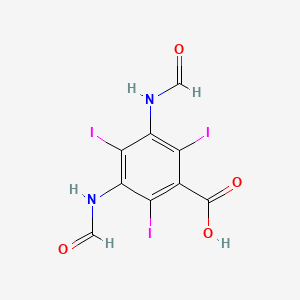
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- is a complex organic compound characterized by the presence of three iodine atoms and two formamido groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- typically involves multiple steps, starting with the iodination of benzoic acid. The introduction of iodine atoms at the 2, 4, and 6 positions can be achieved using iodine and an oxidizing agent such as nitric acid. Following iodination, the formamido groups are introduced through a formylation reaction, which involves the reaction of the iodinated benzoic acid with formamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deiodinated benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the formamido groups can form hydrogen bonds, further stabilizing interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,5-bis(trifluoromethyl)-: Similar structure but with trifluoromethyl groups instead of formamido groups.
Benzoic acid, 3,5-diamino-2,4,6-triiodo-: Contains amino groups instead of formamido groups.
Uniqueness
Benzoic acid, 3,5-bis(formamido)-2,4,6-triiodo- is unique due to the presence of both iodine atoms and formamido groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
67031-62-3 |
|---|---|
Formule moléculaire |
C9H5I3N2O4 |
Poids moléculaire |
585.86 g/mol |
Nom IUPAC |
3,5-diformamido-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C9H5I3N2O4/c10-4-3(9(17)18)5(11)8(14-2-16)6(12)7(4)13-1-15/h1-2H,(H,13,15)(H,14,16)(H,17,18) |
Clé InChI |
LZVYTVQEXANZSA-UHFFFAOYSA-N |
SMILES canonique |
C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


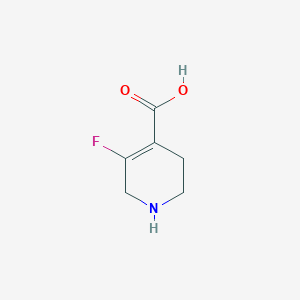
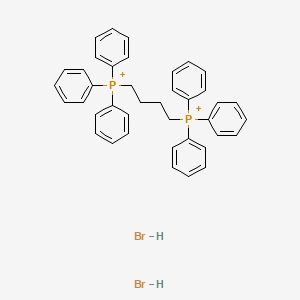
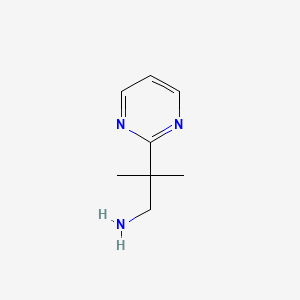
![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)

![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
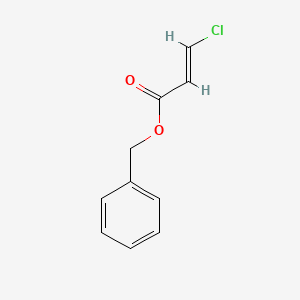
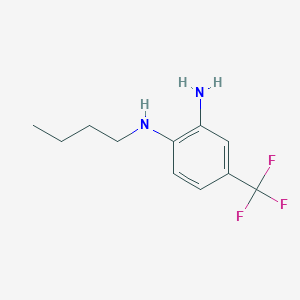
![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)

